Tautomeric Equilibrium & Aromaticity vs. 2-Hydroxyquinoline
Unlike 2-hydroxyquinoline (2HQ), which exists in both enol and keto tautomeric forms, the 5-isomer overwhelmingly favors the hydroxy (enol) form in the gas phase and in non-polar solvents, with computational data showing the NH-tautomer (1H-quinolin-5-one) is significantly less stable and less aromatic [1]. DFT calculations (B3LYP/6-311G**) reveal that for the NH-tautomer of 5HQ (5-hydroxyquinoline), the aromaticity of the benzo-ring is drastically reduced to a HOMA index of just 0.15, compared to values exceeding 0.75 for the OH tautomers of most isomers. This indicates a fundamental structural and electronic divergence from the 2-isomer [2].
| Evidence Dimension | Aromaticity of NH-tautomer (HOMA index for benzo-ring) |
|---|---|
| Target Compound Data | HOMA index = 0.15 (for the NH-tautomer of 5-hydroxyquinoline/1H-quinolin-5-one) |
| Comparator Or Baseline | HOMA index >0.75 (for OH-tautomers of various hydroxyquinolines) |
| Quantified Difference | Target compound's NH-tautomer has ~80% lower aromaticity compared to its OH-tautomer, indicating strong destabilization. |
| Conditions | DFT calculations at the B3LYP/6-311G** level of theory. |
Why This Matters
This quantifies that 1H-quinolin-5-one is not a stable entity under many standard conditions and will readily convert to its enol form (5-hydroxyquinoline), which is critical knowledge for experimental design, storage, and predicting reactivity compared to more stable 2- or 4-quinolinones.
- [1] Baldwin, M. A.; Langley, G. J. Tautomerism in aromatic hydroxy N-heterocyclics in the gas phase by metastable ion mass spectrometry. J. Chem. Soc., Perkin Trans. 2 1988, 347-350. View Source
- [2] Karpińska, G. Hydroxyquinolines: Constitutional isomers and tautomers. Comput. Theor. Chem. 2011, 972, 48-56. View Source
